molecular formula C8H9ClO5S2 B1461990 5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride CAS No. 885052-33-5

5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride

Cat. No. B1461990
M. Wt: 284.7 g/mol
InChI Key: YTXALTVDBABPNL-UHFFFAOYSA-N
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Patent
US07582673B2

Procedure details

To a solution of crude 1-methanesulfonyl-4-methoxybenzene (8 mmol) in dry dichloromethane (20 mL), chlorosulfonic acid (1 mL) was added dropwise at 0° C. The reaction mixture was warm to room temperature followed by the addition of PCl5 (0.5 g). The resulting reaction mixture was refluxed for 1 h. After cooling to room temperature, the reaction mixture was poured into stirring ice water (50 mL). The water layer was then extracted with EtOAc (2×40 mL.) The combined organic extracts was washed with saturated sodium chloride aqueous solution (2×40 mL), dried over anhydrous sodium sulfate, and concentrated under vacuum. The residue was purified by flash column chromatography eluting with hexanes/EtOAc (3:1) to give 1.6 g of 5-methanesulfonyl-2-methoxybenzenesulfonyl chloride.
Quantity
8 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)(=[O:4])=[O:3].P(Cl)(Cl)(Cl)(Cl)Cl.[Cl:19][S:20](O)(=[O:22])=[O:21]>ClCCl>[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[C:7]([S:20]([Cl:19])(=[O:22])=[O:21])[CH:6]=1)(=[O:3])=[O:4]

Inputs

Step One
Name
Quantity
8 mmol
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(C=C1)OC
Name
Quantity
1 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Three
Name
ice water
Quantity
50 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
ADDITION
Type
ADDITION
Details
the reaction mixture was poured
EXTRACTION
Type
EXTRACTION
Details
The water layer was then extracted with EtOAc (2×40 mL.) The combined organic extracts
WASH
Type
WASH
Details
was washed with saturated sodium chloride aqueous solution (2×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography
WASH
Type
WASH
Details
eluting with hexanes/EtOAc (3:1)

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C=1C=CC(=C(C1)S(=O)(=O)Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.